ITD-1

Catalog No.
S548506
CAS No.
M.F
C27H29NO3
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ITD-1

Product Name

ITD-1

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3

InChI Key

ULFUJLFTRWWLPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

ITD1; ITD 1; ITD-1.

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C

Description

The exact mass of the compound Ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate is 415.21474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ITD-1 is a chemical compound known for its role as a selective inhibitor of Transforming Growth Factor Beta (TGF-β) signaling. The compound is scientifically recognized by its chemical name, 4-[1,1'-Biphenyl]-4-yl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylic acid ethyl ester, and has a molecular formula of C27H29NO3. With a molecular weight of approximately 415.52 g/mol, ITD-1 is characterized by its crystalline solid form and high purity (>98%) .

ITD-1 has garnered attention in scientific research for its ability to induce cardiomyocyte differentiation from embryonic stem cells, showcasing its potential therapeutic applications in regenerative medicine and cardiovascular diseases .

The chemical behavior of ITD-1 primarily involves its interaction with TGF-β receptors. By inhibiting these receptors, ITD-1 disrupts the downstream signaling pathways associated with fibrosis and other pathological processes. While specific balanced chemical equations for reactions involving ITD-1 are not extensively documented in the literature, it can be inferred that the compound participates in complex biochemical pathways rather than simple stoichiometric reactions.

ITD-1 exhibits significant biological activity as a TGF-β signaling inhibitor. This inhibition is crucial in various biological contexts:

  • Cardiomyocyte Differentiation: ITD-1 has been shown to promote the differentiation of embryonic stem cells into cardiomyocytes, which are essential for heart function .
  • Anti-fibrotic Effects: By blocking TGF-β signaling, ITD-1 may reduce fibrosis in tissues, which is particularly relevant in conditions such as cardiac hypertrophy and liver fibrosis .

These properties position ITD-1 as a valuable tool in both basic research and potential therapeutic applications.

The synthesis of ITD-1 involves multi-step organic reactions typically carried out under controlled laboratory conditions. Although specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:

  • Formation of the Quinoline Core: The quinoline structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent steps would involve adding functional groups to achieve the desired chemical properties and enhance biological activity.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Research articles focusing on related compounds may provide insights into specific methodologies applicable to ITD-1 synthesis.

ITD-1 has several promising applications:

  • Research Tool: In studies investigating TGF-β signaling pathways, ITD-1 serves as a critical inhibitor to elucidate the role of these pathways in various biological processes.
  • Potential Therapeutics: Given its ability to induce cardiomyocyte differentiation and inhibit fibrosis, ITD-1 may have future applications in treating heart diseases and fibrotic conditions .

Interaction studies involving ITD-1 focus on its binding affinity to TGF-β receptors and subsequent effects on downstream signaling pathways. These studies typically employ techniques such as:

  • Cell-based assays: To evaluate the impact of ITD-1 on cell proliferation and differentiation.
  • Biochemical assays: To measure changes in signaling molecule levels following treatment with ITD-1.

Such studies are crucial for understanding the mechanism of action and potential therapeutic implications of ITD-1.

Several compounds exhibit similar properties to ITD-1. Here are some notable examples:

Compound NameChemical StructureKey Features
SB431542TGF-beta receptor inhibitorKnown for inhibiting TGF-beta signaling; used in stem cell research.
LY2109761TGF-beta receptor kinase inhibitorDemonstrates anti-fibrotic effects; used in cancer research.
GalunisertibTGF-beta receptor type I inhibitorInvestigated in clinical trials for cancer therapy; reduces tumor progression.

Uniqueness of ITD-1

ITD-1 stands out due to its dual role as both a selective TGF-beta inhibitor and an inducer of cardiomyocyte differentiation from embryonic stem cells. This unique combination makes it particularly valuable for research aimed at regenerative therapies for heart diseases.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

415.21474379 g/mol

Monoisotopic Mass

415.21474379 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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